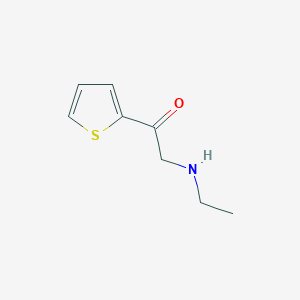

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

2-(ethylamino)-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C8H11NOS/c1-2-9-6-7(10)8-4-3-5-11-8/h3-5,9H,2,6H2,1H3 |

InChI Key |

JKEHBYMZJJLWAU-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

General Procedure

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| A. Formation of N,N-Dimethylaminoethylthiophene derivative | 2-Acetylthiophene, paraformaldehyde, ethylamine or dimethylamine hydrochloride, hydrochloric acid, ethanol or isopropanol, reflux 6-8 hours | 73-92.4% | The reaction typically proceeds via condensation at the ketone carbonyl, followed by reduction if necessary. The mixture is refluxed with acid catalysts, then cooled and filtered to isolate the product. |

| B. Purification | Filtration, washing with cold ethanol or isopropanol | - | Ensures removal of unreacted starting materials and by-products. |

Operational Notes

- The reaction is sensitive to pH; optimal pH is maintained around 3-4 using hydrochloric acid.

- Reflux duration varies from 2 to 8 hours depending on the scale and reagent ratios.

- Yields are generally high, ranging from 73% to 92.4%.

Multistep Synthesis via Acylation and Amination

This method involves initial synthesis of 2-acetylthiophene, followed by nucleophilic substitution with ethylamine derivatives.

Stepwise Protocol

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| 1. Acylation of Thiophene | Acetyl chloride or acetic anhydride, catalytic acid, reflux | - | Produces 2-acetylthiophene with high purity. |

| 2. Nucleophilic substitution with ethylamine | Ethylamine or ethylamine hydrochloride, acid catalyst, reflux | 60-80% | Converts 2-acetylthiophene into the aminoalkyl derivative. |

Notes

- The acylation step is well-established with yields often exceeding 85%.

- The amino substitution typically involves Mannich reaction conditions similar to those described above.

Reactions Using Formaldehyde and Secondary Amines

The Mannich reaction is the most common pathway, employing formaldehyde, secondary amines, and 2-acetylthiophene.

| Reaction Parameter | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Reflux in ethanol or isopropanol | 8 hours, acid catalysis | 73-92.4% |

Key Observations

- The reaction proceeds efficiently under reflux at 75-80°C.

- The presence of hydrochloric acid facilitates the formation of the aminoalkylated product.

- Purification involves filtration and washing with cold solvents.

Summary of Data Tables

| Preparation Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Mannich-type reaction | 2-Acetylthiophene, formaldehyde, secondary amine | Ethanol / Isopropanol | 75-80°C | 6-8 hrs | 73-92.4% | Acid catalysis, pH 3-4 |

| Direct aminoalkylation | 2-Acetylthiophene, paraformaldehyde, amine hydrochloride | Ethanol / Isopropanol | Reflux 6-8 hrs | 73-92% | High yields, straightforward purification | |

| Multistep acylation & substitution | Thiophene derivatives | Various | Reflux | Variable | >85% | Requires multiple steps |

Research Findings and Perspectives

Recent research emphasizes the importance of controlling reaction pH and temperature to optimize yields and purity. The Mannich reaction remains the most efficient and scalable method, with modifications such as microwave-assisted synthesis offering potential for further yield improvements. The choice of solvent influences reaction kinetics and product isolation, with ethanol and isopropanol being preferred for their solubility profiles and ease of purification.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfonyl Derivatives

Example Compound : 2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one

- Structural Difference: Replaces the ethylamino group with an ethylsulfonyl (-SO₂CH₂CH₃) moiety.

- Impact :

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density at the ketone and altering reactivity.

- Synthesis : Synthesized via metal–organic framework catalysis with a yield of 79% .

- Applications : Sulfonyl derivatives are often explored as intermediates in medicinal chemistry for their stability and hydrogen-bonding capacity.

Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl

Example Compound: 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one

- Structural Difference : Thiophene substitution at the 3-position instead of 2.

- Molecular Weight: Identical to the target compound (169.24 g/mol), but differences in dipole moments may influence solubility .

Amine Substituent Variations

Example Compound : 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

- Structural Difference: Replaces the ethylamino group with a piperazinyl group.

- Impact :

Pharmacological Analogs

Example Compound: 5-Methylethylone (2-(Ethylamino)-1-(7-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one)

- Structural Difference : Replaces the thiophene ring with a methyl-substituted benzodioxole.

- Impact :

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

Synthetic Accessibility : Sulfonyl derivatives (e.g., 2-(ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one) are synthesized efficiently (65–90% yields) using sodium sulfonates and metal–organic frameworks . In contrast, palladium-catalyzed C–H functionalization methods yield ~61% for aryl-substituted analogs .

Electronic Effects : Substituents on the thiophene ring (e.g., 4-chlorophenyl in ) enhance stability and intermolecular interactions, making such derivatives candidates for crystallography studies using tools like SHELX .

Biological Activity

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one, an organic compound characterized by its ethylamino group and thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one is C10H13NOS. The presence of the thiophene ring enhances its electronic properties, making it a candidate for various therapeutic applications.

Biological Activities

Research has indicated that thiophene derivatives often exhibit significant biological activities. The following table summarizes some of the key biological properties associated with 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one:

The mechanisms through which 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one exerts its biological effects are not yet fully understood, but several hypotheses have been proposed:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing various cellular pathways related to inflammation and cancer progression .

- Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis or necrosis, particularly in lung cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one:

- Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 3.91 μg/mL against various bacterial strains, suggesting strong antimicrobial potential .

- Anti-inflammatory Properties : Research indicated that compounds with a thiophene nucleus could significantly reduce inflammation markers in vitro, highlighting their therapeutic potential in treating inflammatory diseases .

- Antitumor Efficacy : In vitro assays revealed that certain thiophene derivatives inhibited tumor cell proliferation effectively. For instance, compounds similar to 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one showed IC50 values below 20 μM against breast and lung cancer cell lines .

Future Directions

The promising biological activities of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one warrant further investigation into its pharmacological profile. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety of the compound.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cellular pathways.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Q & A

Q. What synthetic strategies are effective for preparing 2-(ethylamino)-1-(thiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized?

A common approach involves palladium-catalyzed C–H bond functionalization, leveraging Suzuki-Miyaura coupling or direct C–C coupling at the β-position of thiophenes. For example, using (5-acetylthiophen-2-yl)boronic acid and aryl halides under Pd catalysis yields derivatives with moderate to high efficiency (61–81% yields) . Optimization includes tuning ligands (e.g., phosphine-based), solvent polarity (e.g., EtOAc/pentane mixtures), and temperature (room temperature to reflux). Pre-functionalized intermediates like 2-bromo-1-(thiophen-2-yl)ethanone (synthesized via bromination of thiophene derivatives) are critical precursors .

Q. Which spectroscopic methods are most reliable for structural characterization of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments for acetyl groups (δ ~190 ppm in ¹³C NMR) and thiophene protons (δ ~7.0–8.0 ppm in ¹H NMR) are diagnostic. For example, the acetyl resonance in 1-(thiophen-2-yl)ethan-1-one appears at δ 190.8 in ¹³C NMR .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 339.1414 for C₂₁H₂₃O₂S) .

- X-ray crystallography (via SHELX refinement): Resolves stereochemistry and packing patterns, particularly for derivatives with bulky substituents .

Q. How can purity and stability be assessed during synthesis?

Use chromatographic methods (TLC, HPLC) with standards for Rf comparisons and retention time matching. Monitor decomposition via thermal analysis (DSC/TGA) and stability under varying pH/light conditions. Purity ≥95% is achievable via recrystallization (e.g., pentane/EtOAc) or column chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed C–H functionalization in thiophene derivatives?

Regioselectivity at the β-position of thiophenes arises from electronic and steric factors. The sulfur atom directs Pd insertion via σ-coordination, while bulky ligands (e.g., P(t-Bu)₃) favor β-C–H activation over α-sites. Computational studies (DFT) support lower activation barriers for β-functionalization due to thiophene’s aromatic stabilization .

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence biological activity or reactivity?

- Electron-withdrawing groups (e.g., halides) enhance electrophilic reactivity at the acetyl group, facilitating nucleophilic additions.

- Alkyl/aryl substituents on the thiophene ring alter steric bulk, impacting catalytic coupling efficiency. For example, 5-butylfuran-2-yl substituents improve Pd-mediated cross-coupling yields (81%) compared to simpler analogs .

- Aminoethyl side chains (e.g., ethylamino groups) increase solubility and potential bioactivity, as seen in related cathinone derivatives .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Cross-validate data : Compare NMR chemical shifts across studies (e.g., δ 190.8 for acetyl carbons in similar thiophene ketones vs. δ 188.3 in non-thiophene analogs).

- Replicate conditions : Test variables like catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) or solvent polarity (hexane vs. DMF).

- Leverage databases : Use Cambridge Structural Database (CSD) via Mercury software to compare crystallographic data with synthetic intermediates .

Q. What computational tools are recommended for predicting reactivity or supramolecular interactions?

- DFT calculations (Gaussian, ORCA): Model transition states for C–H activation or electron density maps.

- Mercury (CSD) : Analyze packing motifs (e.g., π-π stacking in thiophene derivatives) and void spaces in crystal structures .

- Mogul/IsoStar : Validate bond lengths/angles and identify non-covalent interaction trends .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.